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Compound of Interest

Compound Name: (R)-Pabulenol

Cat. No.: B192048

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
natural furanocoumarin, (R)-Pabulenol. The information presented herein is essential for the
identification, characterization, and quality control of this compound in research and drug
development settings. This document details the Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) spectroscopic data, along with the experimental protocols
for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for (R)-Pabulenol
(Molecular Formula: C16H140s, Molecular Weight: 286.28 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Pabulenol
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Chemical Shift (5,

Coupling Constant

Atom No. Multiplicity

ppm) (3, Hz)
3 6.26 d 9.6
4 8.15 d 9.6
5 7.37 S
9 7.78 d 2.3
10 7.02 d 2.3
1 4.75 dd 8.8,2.8
2'a 4.60 dd 11.2,2.8
2'b 4.45 dd 11.2,8.8
4'a 5.12 S
4'b 5.02 S
5' 1.83 S
OH 3.10 brs

Solvent: CDCIs. Data is for pabulenol, stereochemistry at C-1' may vary but spectral data is

expected to be highly similar.

Table 2: 13C NMR Spectroscopic Data for Pabulenol
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Atom No. Chemical Shift (6, ppm)
2 161.2
3 112.9
4 144.9
4a 114.8
5 107.0
6 149.5
7 114.3
8 1445
9 105.5
10 146.5
1 75.1
2' 72.3
3 145.8
4 113.8
5' 18.2

Solvent: CDCIs. Data is for pabulenol, stereochemistry at C-1' may vary but spectral data is
expected to be highly similar.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Pabulenol

Key Fragment lons

Technique lonization Mode [M+H]* (mlz)
(m/z)

269, 229, 203, 187,
175

ESI-MS Positive 287
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Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for Pabulenol

Wavenumber (cm~?) Assignment

~3450 O-H stretch (hydroxyl)
~2970, 2930 C-H stretch (aliphatic)
~1720 C=0 stretch (lactone)
~1630, 1580 C=C stretch (aromatic/furan)
~1100 C-O stretch (ether)

Data is characteristic for furanocoumarins with similar functional groups.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the
spectroscopic data presented above. These protocols are based on standard practices for the
analysis of natural products, particularly furanocoumarins.

NMR Spectroscopy

A sample of (R)-Pabulenol is dissolved in an appropriate deuterated solvent, typically
chloroform-d (CDCIs), to a concentration of approximately 5-10 mg/mL. The solution is then
transferred to a 5 mm NMR tube.

» H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a
frequency of 400 MHz or higher. A standard pulse sequence is used with a sufficient number
of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual
solvent peak (e.g., CHCIs at 7.26 ppm).

e 13C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument,
typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to
simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCls at
77.16 ppm).
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2D NMR Spectroscopy: To confirm the structural assignments, two-dimensional NMR
experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often
performed. These experiments help to establish connectivity between protons and carbons in
the molecule.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray

ionization (ESI) source.

Sample Preparation: A dilute solution of (R)-Pabulenol is prepared in a suitable solvent such
as methanol or acetonitrile.

Analysis: The sample solution is introduced into the ESI source via direct infusion or after
separation by liquid chromatography (LC). The mass spectrometer is operated in positive ion
mode to observe the protonated molecule [M+H]*.

Fragmentation Analysis (MS/MS): To obtain information about the structure, tandem mass
spectrometry (MS/MS) experiments are performed. The [M+H]* ion is selected and
subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For solid samples, a small amount of (R)-Pabulenol is finely ground
with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be
cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

Analysis: The sample is placed in the IR beam path, and the spectrum is recorded over the
mid-IR range (typically 4000-400 cm~1). A background spectrum of the empty sample holder
(or KBr pellet) is recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and

structure elucidation of a natural product like (R)-Pabulenol.
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Workflow for Spectroscopic Analysis of (R)-Pabulenol
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Caption: A flowchart outlining the key stages from isolation to structural confirmation of (R)-
Pabulenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192048#spectroscopic-data-of-r-pabulenol-nmr-ms-

ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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